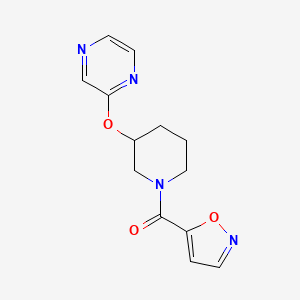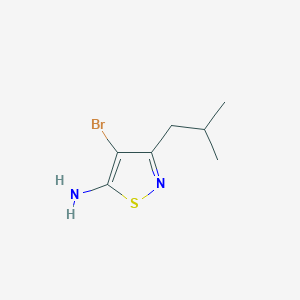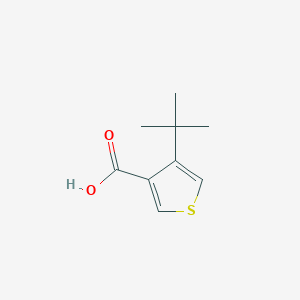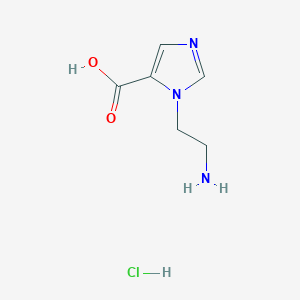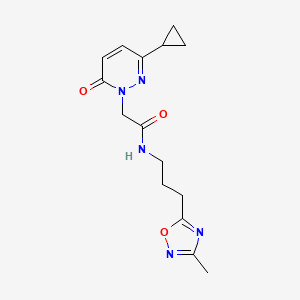
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide is a novel organic compound featuring a unique arrangement of cyclopropyl, pyridazinone, and oxadiazole moieties. Its structural intricacies suggest it might exhibit interesting biological activities and chemical properties, making it a promising candidate for various scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide typically involves a multi-step process:
Formation of Cyclopropyl Intermediate: : Starting with cyclopropane carboxylic acid, the intermediate is synthesized via cyclopropylation.
Preparation of Pyridazinone Derivative: : Reacting cyclopropyl intermediate with hydrazine hydrate forms a pyridazinone derivative through cyclization.
Introduction of Oxadiazole Ring: : 3-methyl-1,2,4-oxadiazole is synthesized separately and later linked via N-alkylation to form the final compound.
Industrial Production Methods
Industrial-scale synthesis mirrors laboratory procedures but optimizes reaction conditions (temperature, pressure) and uses catalysts to enhance yield and purity. Continuous flow reactors may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using agents like sodium borohydride.
Substitution: : Capable of undergoing nucleophilic substitution reactions, particularly at the oxadiazole and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, room temperature.
Reduction: : Sodium borohydride, methanol solvent.
Substitution: : Alkyl halides, polar solvents.
Major Products Formed
Oxidation: : Yields oxidized derivatives at the pyridazinone ring.
Reduction: : Produces reduced pyridazinone analogs.
Substitution: : Forms various alkylated derivatives depending on the reagents.
Aplicaciones Científicas De Investigación
Chemistry: : Functions as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound.
Medicine: : Explored for therapeutic properties, particularly in oncology and neurology.
Industry: : Used as a building block in materials science for developing novel polymers.
Mecanismo De Acción
The compound interacts with biological molecules through hydrogen bonding, van der Waals forces, and π-π interactions. It may target specific enzymes or receptors, modulating biological pathways involved in disease processes. The exact pathways and molecular targets are typically elucidated through advanced biochemical assays and molecular docking studies.
Comparación Con Compuestos Similares
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide is compared with related compounds like:
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide: : Lacks the oxadiazole group, leading to different chemical behavior.
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)acetamide: : Lacks the pyridazinone and cyclopropyl rings, altering its biological activity.
Its uniqueness lies in the combined structural elements, which may confer enhanced or novel biological activities not seen in simpler analogs.
This compound’s synthesis and potential applications open doors for a multitude of scientific advancements. What aspect intrigued you the most?
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-17-14(23-19-10)3-2-8-16-13(21)9-20-15(22)7-6-12(18-20)11-4-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRZSCMSTYULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
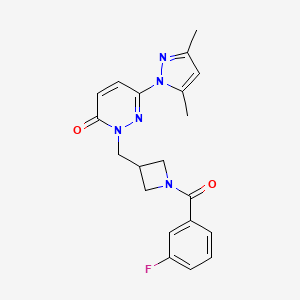
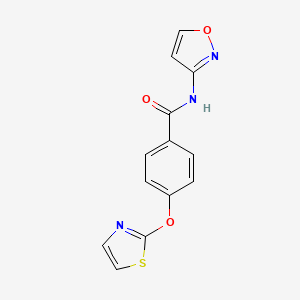
![methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2789795.png)
![N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2789798.png)
![1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea](/img/structure/B2789799.png)

![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)
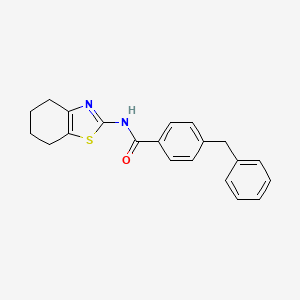
![N-{4-[5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2789804.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)
